molecular formula C7H16ClNO B599569 (S)-2-Aminoheptan-3-one hydrochloride CAS No. 156990-36-2

(S)-2-Aminoheptan-3-one hydrochloride

Cat. No. B599569
M. Wt: 165.661
InChI Key: UCTWSWXUDUDOAT-RGMNGODLSA-N
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Description

“(S)-2-Aminoheptan-3-one hydrochloride” likely refers to the hydrochloride salt form of the compound “(S)-2-Aminoheptan-3-one”. Hydrochloride salts are commonly used in pharmaceuticals to improve the solubility of the active ingredient .


Chemical Reactions Analysis

The analysis of chemical reactions often involves observing changes in physical properties, conducting qualitative tests, and using instrumental methods . The specific chemical reactions involving “(S)-2-Aminoheptan-3-one hydrochloride” are not detailed in the sources I found.

Scientific Research Applications

Analytical Differentiation of Isomeric Heptylamines

(Zaremba, Frański, & Kasperkowiak, 2019) explored the differentiation of isomeric heptylamines, including 2-aminoheptane, through in-source collision-induced dissociation of their [M + H]+ ions. This analytical technique, employed in electrospray ionization mass spectrometry, offers a method to distinguish between closely related stimulant compounds by their fragmentation patterns, potentially contributing to the precise identification of substances in pharmacological research and forensic analysis.

Structural Scaffold in Antibiotics

The aminoglycoside antibiotics, noted for their effectiveness against Gram-negative bacteria, incorporate structures related to 2-aminoheptane. (Busscher, Rutjes, & van Delft, 2005) discussed 2-deoxystreptamine as a central scaffold in these antibiotics, highlighting the significance of such compounds in the development of new antibacterial agents. The study underscores the role of similar structures in synthesizing clinically important antibiotics that can combat resistant bacterial strains.

Synthesis and Chemical Modifications

Research into chemical synthesis and modifications of compounds structurally related to (S)-2-Aminoheptan-3-one hydrochloride is fundamental in medicinal chemistry. For instance, (Ran, 2012) detailed the synthesis of Tianeptine Sodium, highlighting steps such as reduction, halogenation, and reaction with 7-aminoheptanoic acid ethyl ester hydrochloride. This process exemplifies how derivatives of 2-aminoheptane can be utilized in synthesizing compounds with potential therapeutic applications.

Thermodynamic and Physical Properties

The study of thermodynamic and physical properties of compounds containing amino groups, including those similar to (S)-2-Aminoheptan-3-one hydrochloride, aids in understanding their behavior and potential applications. (Kimura, Khan, & Kamiyama, 2006) investigated the enthalpic changes on mixing enantiomers of liquid chiral compounds, providing insights into their interactions and stability, which are crucial for designing and utilizing these compounds in pharmaceutical formulations and chemical reactions.

Novel Analogues for Enzyme Inhibition

The development of novel analogues of 1-guanidino-7-aminoheptane (GC7), which inhibits deoxyhypusine synthase, illustrates the application of (S)-2-Aminoheptan-3-one hydrochloride-related compounds in biochemistry and drug development. (Khomutov et al., 2016) synthesized hydroxylamine-containing analogues to explore the interaction with the active site of the enzyme, which is significant for understanding enzyme function and for the development of inhibitors with therapeutic potential.

properties

IUPAC Name

(2S)-2-aminoheptan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-3-4-5-7(9)6(2)8;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTWSWXUDUDOAT-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)[C@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Aminoheptan-3-one hydrochloride

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